molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B508116
CAS No.: 148866-34-6
M. Wt: 203.2g/mol
InChI Key: NSSAPUGAHLIVSL-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide ( 154086-80-3 ) is an organic compound with the molecular formula C 9 H 9 N 5 O . This chemical reagent features a tetrazole ring system, a privileged scaffold in modern medicinal chemistry and drug discovery. The tetrazole moiety is renowned for its metabolic stability and its ability to participate in diverse intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces . Due to these properties, the tetrazole group is considered a valuable bioisostere for carboxylic acids and other functional groups, making it a key structural component in the design of novel active molecules . While the specific biological data for this compound is limited, tetrazole-containing compounds are extensively investigated for a wide range of therapeutic applications. Research highlights their significant potential as inhibitors for various targets, including Protein Tyrosine Phosphatase 1B (PTP1B) , a key target in the management of Type 2 Diabetes Mellitus (T2DM) and obesity . Beyond antidiabetic applications, tetrazole derivatives are incorporated into active pharmaceutical ingredients with various actions, such as antihypertensives, diuretics, antihistamines, and analgesics . This compound serves as a versatile building block for researchers synthesizing novel chemical entities for biological evaluation, particularly in the development of protease inhibitors, receptor modulators, and other therapeutically relevant agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can order this compound using the provided catalog number and access comprehensive support documentation, including safety data sheets and analytical certificates, upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAPUGAHLIVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 3 1h Tetrazol 1 Yl Phenyl Acetamide and Its Derivatives

Strategies for 1H-Tetrazole Ring Formation

The formation of the 1H-tetrazole ring is a critical step in the synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. Several modern synthetic strategies have been developed to achieve this, offering advantages in terms of efficiency, safety, and substrate scope.

[3+2] Cycloaddition Reactions (e.g., between nitriles/isocyanides and azides)

The [3+2] cycloaddition reaction is a cornerstone in tetrazole synthesis, typically involving the reaction of a nitrile or an isocyanide with an azide (B81097) source. orientjchem.orgthieme-connect.com This method is widely employed for the synthesis of both 5-substituted and 1,5-disubstituted tetrazoles. orientjchem.org The reaction between an organic nitrile and sodium azide is a common approach to generate 5-substituted 1H-tetrazoles. thieme-connect.comlibretexts.org To overcome the high activation energy often required, various catalytic systems have been developed. libretexts.org For instance, the use of zinc salts in water can facilitate this reaction for a broad range of nitriles. libretexts.org

In the context of synthesizing the precursor for the target molecule, 3-(1H-tetrazol-1-yl)aniline, a variation of this cycloaddition is employed starting from an amine. One efficient method involves the reaction of a primary amine, such as m-phenylenediamine, with triethyl orthoformate and sodium azide. This one-pot reaction proceeds through the in-situ formation of a formimidate, which then undergoes cyclization with the azide. researchgate.net Various catalysts can be employed to promote this transformation, including ytterbium triflate (Yb(OTf)₃). libretexts.org

The reaction of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide also provides a route to 1-substituted tetrazoles. orientjchem.org This approach is particularly useful for introducing diversity at the N-1 position of the tetrazole ring.

Table 1: Examples of [3+2] Cycloaddition Reactions for Tetrazole Synthesis
ReactantsCatalyst/ConditionsProduct TypeYieldReference
Nitriles, Sodium AzideZinc salts, Water5-substituted 1H-tetrazolesGood to excellent libretexts.org
Primary Amines, Triethyl orthoformate, Sodium AzideYb(OTf)₃1-substituted 1H-tetrazolesGood libretexts.org
Isocyanides, Hydrazoic Acid/TMS-azide-1-substituted tetrazoles- orientjchem.org
Benzonitrile (B105546), Sodium AzideNano-TiCl₄·SiO₂, DMF, reflux5-phenyl-1H-tetrazoleHigh chemicalbook.com
Aniline (B41778), Triethylorthoformate, Sodium AzideCu/C, 100 °C, solvent-free1-phenyl-1H-tetrazoleGood to excellent

Multicomponent Reaction (MCR) Approaches to Tetrazoles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like tetrazoles in a single step from three or more starting materials. nih.gov This approach is characterized by high atom economy and convergence. nih.gov Several MCRs have been developed for the synthesis of tetrazole derivatives.

A notable example is the Ugi four-component reaction (Ugi-4CR), which can be adapted to produce α-aminomethyl tetrazoles. nih.gov Another important MCR is the Passerini three-component reaction (Passerini-3CR), which can be utilized to synthesize α-hydroxymethyl tetrazoles. nih.gov

For the synthesis of 5-substituted-1H-tetrazoles, a one-pot, three-component reaction of aldehydes, hydroxylamine (B1172632), and an ionic liquid azide source like [bmim]N₃ has been reported to be effective. researchgate.net This method provides a straightforward route to functionalized tetrazoles from readily available starting materials. researchgate.net

Table 2: Multicomponent Reactions for Tetrazole Synthesis
Reaction TypeStarting MaterialsProduct TypeReference
Ugi-4CRIsocyanide, Oxo component, Amine, Azide sourceα-Aminomethyl tetrazoles nih.gov
Passerini-3CRIsocyanide, Oxo component, Azide sourceα-Hydroxymethyl tetrazoles nih.gov
One-pot, three-componentAldehydes, Hydroxylamine, [bmim]N₃5-substituted 1H-tetrazoles researchgate.net

Desulfurization of Thioureas for Tetrazole Synthesis

An alternative approach to the synthesis of 1,5-disubstituted tetrazoles involves the oxidative desulfurization of 1,3-disubstituted thioureas. This method typically requires an external nucleophile, such as sodium azide, and a desulfurizing agent. Mercury salts have been traditionally used for this purpose. This route provides a synthetic transition from readily accessible thiourea-based compounds to the tetrazole scaffold.

Strategies for Acetamide (B32628) Moiety Introduction (e.g., Acylation Reactions)

The introduction of the acetamide moiety onto the phenyl linker is typically achieved through the acylation of the corresponding aniline precursor, in this case, 3-(1H-tetrazol-1-yl)aniline. This is a standard transformation in organic synthesis, and several methods are available.

A common and straightforward method is the reaction of the aniline with acetic anhydride (B1165640). pearson.com This reaction can often be performed under mild conditions, sometimes in the presence of a base like sodium acetate (B1210297) to neutralize the acetic acid byproduct. libretexts.orgumich.edu For instance, a general procedure for the acetylation of aniline involves dissolving the aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and then a solution of sodium acetate, leading to the precipitation of the acetanilide (B955) product. libretexts.orgumich.edu This procedure can be adapted for the acylation of 3-(1H-tetrazol-1-yl)aniline.

Alternatively, the acylation can be carried out using glacial acetic acid, which can act as both the acylating agent and the solvent. ymerdigital.com Microwave-assisted acylation of anilines with acetic acid has been shown to be an efficient and environmentally friendly method, often proceeding without the need for a catalyst. ymerdigital.com

Table 3: Methods for the Acylation of Anilines
Acylating AgentCatalyst/ConditionsProductAdvantagesReference
Acetic AnhydrideSodium Acetate, WaterAcetanilideMild conditions, simple workup libretexts.orgumich.edu
Acetic AcidMicrowave irradiation, catalyst-freeAcetanilideGreen, efficient ymerdigital.com
Acetic AnhydrideGallium triflate (Ga(OTf)₃), LiClO₄, MeNO₂4-acetylacetanilideCatalytic, high yield rsc.org

Coupling Strategies for Phenyl Linker Integration

The synthesis of this compound typically begins with a pre-functionalized phenyl ring, thereby integrating the linker from the start of the synthetic sequence. A common starting material is m-phenylenediamine. One of the amino groups can be selectively transformed into the tetrazole ring, leaving the other amino group available for the subsequent acylation step.

An alternative starting material is 3-aminobenzonitrile. In this case, the cyano group is first converted to the 5-substituted tetrazole ring via a [3+2] cycloaddition with an azide source. The resulting 5-(3-aminophenyl)tetrazole (B1294993) can then be acylated to introduce the acetamide group.

Catalytic Systems in Tetrazole and Acetamide Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

For the synthesis of the tetrazole ring via [3+2] cycloaddition of nitriles and azides, a variety of catalysts have been employed. These include Lewis acids such as zinc salts (e.g., ZnCl₂) and indium triflate (In(OTf)₃), as well as heterogeneous catalysts like copper nanoparticles on charcoal (Cu/C). thieme-connect.comlibretexts.org The use of amine salts, such as triethylamine (B128534) hydrochloride, can also facilitate the reaction by acting as a proton source and phase transfer catalyst. gatech.edu

In the acylation of anilines, while the reaction can often proceed without a catalyst, certain catalytic systems can enhance the reaction rate and yield. For Friedel-Crafts acylation of aniline derivatives, gallium triflate (Ga(OTf)₃) in the presence of lithium perchlorate (B79767) has been shown to be an effective catalyst. rsc.org Ruthenium(II) catalysts have also been utilized for the ortho-acylation of N-pyridyl-anilines. rsc.org For more environmentally friendly approaches, microwave-assisted synthesis of acetanilides from anilines and acetic acid can be performed catalyst-free. ymerdigital.com

Table 4: Catalytic Systems in Synthesis
ReactionCatalystConditionsReference
Tetrazole Synthesis ([3+2] Cycloaddition)Cu/CSolvent-free, 100 °C
Tetrazole Synthesis ([3+2] Cycloaddition)Yb(OTf)₃- libretexts.org
Tetrazole Synthesis ([3+2] Cycloaddition)Triethylamine hydrochloridePhase transfer catalyst gatech.edu
Acylation of AnilinesGa(OTf)₃ / LiClO₄MeNO₂ rsc.org
Ortho-acylation of AnilinesRuthenium(II) catalystMild conditions rsc.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity for the synthesis of tetrazole derivatives. acs.org Various transition metal complexes have been developed that efficiently catalyze the requisite cycloaddition reactions.

A notable recent development is the use of a Cobalt(II) complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, for the [3+2] cycloaddition of sodium azide to organonitriles. acs.org This represents the first instance of a cobalt complex being used for tetrazole synthesis under homogeneous conditions, achieving near-quantitative yields for a majority of substrates under mild conditions. acs.org Mechanistic studies identified a Co(II)-diazido complex as a key intermediate in the catalytic cycle. acs.org

Organotin compounds have also been employed as effective homogeneous catalysts. The preparation of 5-substituted 1H-tetrazoles can be achieved through the reaction of nitriles with trimethylsilylazide, catalyzed by a triorganotin alkoxide precatalyst. scispace.commedsci.cn In this system, tributyltin azide is generated in situ and acts as the catalytic species. scispace.com Detailed studies combining experimental investigation and DFT calculations have elucidated the reaction mechanism, providing a deeper understanding of the catalytic process. scispace.comresearchgate.net

Heterogeneous Catalysis (e.g., Nanomaterials)

Heterogeneous catalysis offers significant advantages for industrial and green chemistry applications, primarily due to the ease of catalyst separation, recovery, and reusability. rsc.orgnih.gov In recent years, various nanomaterials have emerged as highly efficient catalysts for the synthesis of tetrazoles. rsc.orgresearchgate.net Their high surface-area-to-volume ratio and the ability for surface modification make them ideal catalytic systems. nih.gov

Magnetic Nanocatalysts: Magnetic nanoparticles, typically with an iron oxide (Fe₃O₄) core, are particularly attractive because they can be easily removed from the reaction mixture using an external magnet. nih.govamerigoscientific.com These nanoparticles can be functionalized with various catalytic species. Examples include:

Fe₃O₄@tryptophan@Ni: Demonstrated excellent performance in synthesizing 5-substituted tetrazoles. nih.gov

Fe₃O₄-adenine-Zn: Used for the synthesis of 5-substituted tetrazoles in polyethylene (B3416737) glycol (PEG), a green solvent. rsc.orgnih.gov

Co–Ni/Fe₃O₄@mesoporous silica (B1680970) hollow sphere (Co–Ni/Fe₃O₄@MMSHS): A novel nanocomposite that achieves excellent product yields (up to 98%) in very short reaction times (8–44 minutes) for the synthesis of tetrazoles from aromatic nitriles and sodium azide. nih.gov

Zeolites and Silica-Based Nanomaterials: Zeolites are crystalline aluminosilicates with well-defined pore structures, making them effective shape-selective catalysts.

ZSM-5: This zeolite has been used as a heterogeneous catalyst for a three-component synthesis of aryl-substituted tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide. The catalyst was recoverable and retained its activity after five cycles with only a minimal drop in yield. thieme-connect.com

Natrolite: A natural zeolite has been reported as a low-cost, environmentally benign, and reusable heterogeneous catalyst for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles under solvent-free conditions. rsc.org

Ag/sodium borosilicate nanocomposite (ASBN): This biosynthesized catalyst has been used for the preparation of 1-substituted tetrazoles from amines, sodium azide, and triethyl orthoformate. acs.org The catalyst is thermally stable and can be recycled multiple times without significant loss of activity. acs.org

Synthetic Optimization Techniques

To maximize the efficiency of a synthetic protocol, systematic optimization of reaction parameters is crucial. This involves varying factors such as catalyst type, catalyst loading, solvent, temperature, and reaction time to find the conditions that afford the highest yield in the shortest time.

A study on the synthesis of 5-phenyl-1H-tetrazole using molybdenum trioxide (MoO₃) as a catalyst provides a clear example of such an optimization process. researchgate.net The reaction between benzonitrile and sodium azide was systematically investigated under various conditions. Initially, the reaction showed no progress without a catalyst. researchgate.net The introduction of MoO₃ significantly improved the reaction rate and yield. The researchers optimized several parameters:

Solvent: Dimethyl sulfoxide (B87167) (DMSO) was found to be a superior solvent compared to dimethylformamide (DMF), leading to a higher product yield under the same conditions. researchgate.net

Temperature: The reaction was tested at different temperatures, with 140 °C being identified as optimal. researchgate.net

Catalyst Loading: The amount of MoO₃ was varied. Increasing the catalyst loading from 10 mol% to 15 mol% dramatically increased the yield and reduced the reaction time. researchgate.net

The optimal conditions were determined to be 15 mol% of MoO₃ in DMSO at 140 °C, which provided a 91% yield of 5-phenyl-1H-tetrazole in just 1.5 hours. researchgate.net This systematic approach demonstrates how optimization can transform a sluggish reaction into a highly efficient process.

Molecular Structure Elucidation and Conformational Analysis of N 3 1h Tetrazol 1 Yl Phenyl Acetamide

Crystallographic Investigations (e.g., Single-Crystal X-Ray Diffraction)

Solid-State Molecular Conformations

The solid-state conformation of molecules containing both phenyl and tetrazole rings linked to an acetamide (B32628) group is dictated by the spatial arrangement of these functional groups. In a related compound, N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide, the crystal structure reveals a specific orientation of these key components iucr.org. The acetamide unit, the phenyl ring, and the tetrazole ring adopt a conformation that minimizes steric hindrance while allowing for the formation of stabilizing intermolecular interactions iucr.org. It is anticipated that N-[3-(1H-tetrazol-1-yl)phenyl]acetamide would adopt a similarly twisted conformation in the solid state, where the planar phenyl and tetrazole rings are not coplanar.

Dihedral Angle Analysis of Aromatic and Heterocyclic Rings

Table 1: Dihedral Angles in a Related Tetrazole-Acetamide Compound

Interacting Planes Dihedral Angle (°)
Tetrazole Ring and Phenyl Ring 68.39 (4)
Acetamide Unit and Tetrazole Ring 62.00 (6)
Acetamide Unit and Phenyl Ring 13.23 (6)

Data from a study on N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide iucr.org.

Intermolecular Interactions and Crystal Packing Networks (e.g., Hydrogen Bonding)

The crystal packing of this compound is predicted to be heavily influenced by hydrogen bonding. The acetamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

In the crystal lattice of the related N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide, molecules are linked by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds iucr.org. These interactions create two-dimensional networks that extend parallel to the bc plane of the crystal iucr.org. Specifically, the amide N-H group forms a hydrogen bond with a nitrogen atom of the tetrazole ring of an adjacent molecule. This type of interaction is a powerful tool in crystal engineering and is expected to be a dominant feature in the crystal packing of this compound. Theoretical studies on other tetrazole derivatives also highlight the dominant role of strong hydrogen bonds in the formation of stable dimers and extended networks nih.gov.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared)

Spectroscopic techniques are essential for confirming the molecular structure of this compound and for understanding its conformational behavior in solution. While a complete set of spectra for the title compound is not fully detailed in the literature, data from closely related analogs and general spectroscopic principles allow for the assignment of key spectral features.

Assignment of Spectral Signatures to Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide, shows characteristic signals that can be extrapolated to the target molecule chemicalbook.com.

Aromatic Protons: The protons on the meta-substituted phenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm).

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, with its chemical shift being dependent on the solvent and concentration.

Acetyl Protons (CH₃): A sharp singlet for the methyl protons of the acetamide group would appear in the upfield region (around δ 2.0-2.3 ppm).

Tetrazole Proton (C-H): The proton on the tetrazole ring would exhibit a characteristic singlet in the downfield region (often > δ 9.0 ppm).

The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl and tetrazole rings, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For N-phenylacetamide, characteristic bands are observed for the N-H stretching vibration (around 3300 cm⁻¹) and the amide I band (C=O stretch) at approximately 1660-1670 cm⁻¹ rsc.org. The spectrum of N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide would also show these characteristic amide bands, along with absorptions related to the aromatic and tetrazole rings chemicalbook.com.

Mass Spectrometry (MS): In mass spectrometry, this compound (molar mass: 203.20 g/mol ) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A common fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂) bldpharm.com. Fragmentation of the acetamide group would also be observed. For example, the mass spectrum of N-phenylacetamide shows a base peak corresponding to the loss of the ketene (B1206846) group nih.gov.

Table 2: Predicted Spectroscopic Features for this compound

Technique Feature Expected Region/Value
¹H NMR Acetyl (CH₃) protons ~ δ 2.0-2.3 ppm (singlet)
Aromatic (C₆H₄) protons ~ δ 7.0-8.5 ppm (multiplet)
Amide (NH) proton Variable, broad singlet
Tetrazole (CH) proton > δ 9.0 ppm (singlet)
IR N-H stretch ~ 3300 cm⁻¹
C=O stretch (Amide I) ~ 1660-1670 cm⁻¹
Mass Spec Molecular Ion [M]⁺ m/z = 203
Fragmentation Loss of N₂ (m/z = 175)

Predictions based on data from analogous compounds chemicalbook.comrsc.orgbldpharm.comnih.gov.

Conformational Insights from Solution-State Spectroscopy

NMR spectroscopy in solution can provide insights into the conformational flexibility of the molecule. Unlike the fixed conformation observed in the solid state, molecules in solution can undergo rotation around single bonds. For this compound, this would primarily involve rotation around the C-N bonds connecting the phenyl ring to the acetamide and tetrazole groups.

The rate of this rotation can influence the appearance of the NMR spectrum. If the rotation is fast on the NMR timescale, time-averaged signals are observed. If the rotation is slow, distinct signals for different conformers might be visible, particularly at low temperatures. The absence of multiple sets of signals for the aromatic or acetyl protons in typical room temperature ¹H NMR spectra of similar compounds suggests that the rotation around the C-N bonds is relatively fast, leading to an averaged conformation being observed.

Computational Chemistry and Theoretical Modeling of N 3 1h Tetrazol 1 Yl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311G to perform these calculations. nih.govnih.govnih.govresearchgate.net The process yields precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. For N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, DFT calculations would define the spatial relationship between the phenyl ring, the acetamide (B32628) group, and the tetrazole moiety.

Table 1: Predicted Geometric Parameters for this compound via DFT

ParameterAtoms InvolvedPredicted Value
Bond Lengths
C=O (Amide)~1.24 Å
C-N (Amide)~1.36 Å
N-N (Tetrazole)~1.33 - 1.35 Å
C-N (Tetrazole)~1.32 - 1.37 Å
Bond Angles
O=C-N (Amide)~122°
C-N-C (Amide-Phenyl)~128°
Dihedral Angle Phenyl-TetrazoleVariable

Note: The values presented are representative and based on DFT studies of analogous structures. Actual values would be determined from specific calculations.

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. walshmedicalmedia.com HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govresearchgate.net For this compound, this analysis reveals how charge is transferred within the molecule, which is crucial for its interactions with biological targets. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO~ -6.5 eVElectron-donating capacity
LUMO~ -1.5 eVElectron-accepting capacity
Energy Gap (ΔE) ~ 5.0 eV Indicator of chemical reactivity and stability

Note: These energy values are illustrative, based on findings for structurally similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.govxisdxjxsu.asia It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group are expected to be electron-rich (red), while the hydrogen atoms, particularly the amide N-H, are electron-poor (blue). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide insights into its conformational flexibility and stability in a dynamic environment, such as in solution or when bound to a protein. nih.govnih.gov Simulations often run for nanoseconds (e.g., 100 ns) to observe how the molecule behaves. nih.govresearchgate.net Key metrics analyzed include the Root-Mean-Square Deviation (RMSD), which measures the deviation of the molecule's backbone from its initial structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. researchgate.net Stable binding in a protein pocket is often indicated by low RMSD fluctuations during the simulation. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govbenthamdirect.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their activity. nih.gov For this compound and its derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B) and Xanthine (B1682287) Oxidase (XO). nih.govresearchgate.net

Docking simulations predict how this compound fits into the active site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. elsevierpure.comnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, in studies on related compounds, the tetrazole moiety has been shown to be an effective bioisostere for a carboxylic acid group, forming crucial hydrogen bonds with amino acid residues in the active site. nih.govresearchgate.net A docking study of an N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative against Xanthine Oxidase showed the tetrazole ring forming a hydrogen bond with the Asn768 residue. nih.gov Similarly, derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have shown effective binding within the active site of PTP-1B. researchgate.net

Table 3: Summary of Molecular Docking Findings for Related Tetrazole Acetamide Compounds

Compound TypeProtein TargetPredicted Binding Affinity (Score)Key Predicted Interactions
N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide (B137802) derivativeXanthine Oxidase (XO)IC50 = 0.031 µMThe tetrazole moiety occupies a sub-pocket and forms a hydrogen bond with the Asn768 residue. nih.gov
N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivativesProtein Tyrosine Phosphatase 1B (PTP-1B)IC50 = 1.88 - 4.48 µMCompounds effectively occupy the active site pockets, showing requisite binding interactions with amino acid side chains. researchgate.net
Bis-tetrazole acetamide derivativesCaspase-3, TP53, NF-KAPPA-BBinding Energies: -10.0 to -11.8 kJ/molStrong interactions with the target proteins, indicating potential as therapeutic agents. nih.govnih.gov

Note: This table summarizes findings for compounds structurally related to this compound to illustrate the application and outcomes of molecular docking studies.

Identification of Key Amino Acid Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Docking simulations of NM-03 into the PTP1B active site have revealed key interactions with amino acid residues that are crucial for its inhibitory activity. nih.gov These interactions typically include a combination of hydrogen bonds and hydrophobic contacts. The tetrazole moiety, a bioisostere of the carboxylic acid group, is often designed to interact with the highly conserved phosphate-binding loop of PTPases. nih.govnih.gov In molecular modeling studies of other tetrazole-containing PTP1B inhibitors, the tetrazole group has been shown to form effective interactions with residues such as Glu115, Lys116, and Lys120. nih.gov

The following table summarizes the probable key amino acid interactions for tetrazole-based inhibitors within the PTP1B active site, extrapolated from studies on derivatives and related compounds.

Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in PTP1BReference
Hydrogen BondingTetrazole ring nitrogensArg47, Asp48, Glu115, Lys116, Lys120 nih.govnih.gov
Hydrophobic ContactsPhenyl ring, acetamide groupTyr46, Val49 nih.gov

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds. A key LBDD technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity.

For PTP1B inhibitors, a general pharmacophore model, named Hypol, has been developed using a diverse set of 27 inhibitors. nih.gov This model consists of four key features: two hydrogen bond acceptors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.gov The model demonstrated a high correlation coefficient of 0.946, indicating its robustness. nih.gov Although this compound was not part of the training set for this specific model, its structure aligns well with the identified pharmacophoric features. The tetrazole ring can serve as a hydrogen bond acceptor, while the phenyl ring and the acetamide moiety can fulfill the hydrophobic and aromatic requirements.

The table below outlines the features of the general PTP1B inhibitor pharmacophore model and how this compound could potentially map onto it.

Pharmacophore FeaturePotential Corresponding Moiety in this compound
Hydrogen Bond Acceptor 1Nitrogen atom(s) of the tetrazole ring
Hydrogen Bond Acceptor 2Carbonyl oxygen of the acetamide group
Hydrophobic AromaticPhenyl ring
Ring AromaticTetrazole ring

Structure-Based Drug Design (SBDD) Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design and optimize inhibitors. This approach has been pivotal in the development of derivatives of this compound as PTP1B inhibitors.

A notable SBDD strategy employed in the design of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives was the principle of bioisosteric replacement. nih.gov This involved substituting a carboxylic acid moiety in a known lead molecule (ZINC02765569) with a tetrazole ring. nih.gov The tetrazole ring acts as a bioisostere of the carboxylic acid, mimicking its acidic properties and ability to form key interactions, while potentially offering improved metabolic stability and cell permeability. nih.gov

Furthermore, SBDD has been used to guide the structural optimization of related compounds. For instance, in a study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase (XO) inhibitors, a structure-based approach was used to introduce a tetrazole moiety to form a specific hydrogen bond with the Asn768 residue in the enzyme's active site, leading to a significant increase in potency. nih.gov This highlights the power of SBDD in rationally designing molecules with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Several QSAR studies have been conducted on various classes of PTP1B inhibitors, providing valuable insights for the design of new and more potent molecules. researchgate.netresearchgate.net

These studies often employ a range of molecular descriptors, including electronic, steric, and lipophilic parameters, to build predictive models. researchgate.net For example, a QSAR study on substituted monocyclic and polycyclic thiophene (B33073) derivatives as PTP1B inhibitors revealed that lipophilicity is a key factor influencing their inhibitory activity. researchgate.net While no specific QSAR studies focusing on this compound and its close analogs were found in the reviewed literature, the general findings from other PTP1B inhibitor QSAR models can be informative.

The following table lists descriptors commonly used in QSAR studies of PTP1B inhibitors and their potential relevance to this compound.

Descriptor TypeExample DescriptorPotential Relevance for this compoundReference
ElectronicHOMO/LUMO energies, Dipole momentInfluence on reactivity and polar interactions in the active site. researchgate.net
LipophilicLogPAffects cell permeability and hydrophobic interactions with the enzyme. researchgate.net
Steric/TopologicalMolecular weight, Molar refractivityRelates to the size and shape of the molecule and its fit within the binding pocket. researchgate.net

Structure Activity Relationship Sar Investigations of N 3 1h Tetrazol 1 Yl Phenyl Acetamide Derivatives

Influence of the Tetrazole Ring Position and Substitution on Biological Activity

The tetrazole ring is a key pharmacophore, often serving as a bioisostere for a carboxylic acid group, and its placement and substitution pattern are critical for biological activity. nih.govresearchgate.netnih.gov Studies on related scaffolds have demonstrated that the position of the tetrazole moiety on the phenyl ring significantly impacts potency. For instance, in the development of xanthine (B1682287) oxidase inhibitors, introducing a 1H-tetrazol-1-yl group at the 3-position of the N-phenylisonicotinamide scaffold was found to be an excellent strategy for enhancing potency. nih.gov This was attributed to its ability to form a crucial hydrogen bond with the Asn768 residue in the enzyme's active site. nih.gov

In a different series of GPR35 agonists, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were investigated, highlighting the importance of the tetrazole's position relative to the amide linker. researchgate.net While direct comparisons are context-dependent, the collective data suggest that the tetrazole's role as a hydrogen bond acceptor and its ability to achieve the correct orientation within a target's binding site are paramount. nih.govresearchgate.net

The tetrazole ring itself exists as 1H and 2H tautomers, which can influence binding and physicochemical properties. mdpi.com The 1H-tetrazole isomer is often favored in medicinal chemistry design. nih.govresearchgate.net Furthermore, substitution on the tetrazole ring, though less explored in this specific scaffold, is a known strategy for modulating activity in other contexts. nih.gov

Modulation of the Phenyl Ring Substituents on Biological Activity

Modification of substituents on the central phenyl ring provides a powerful tool for fine-tuning biological activity. The electronic and steric properties of these substituents can drastically alter a compound's efficacy. researchgate.netresearchgate.net

In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives developed as GPR35 agonists, substitutions on the phenyl ring (the one bearing the tetrazole) were systematically evaluated. The introduction of a bromine atom at the 5-position (para to the tetrazole) was found to be particularly beneficial. The compound N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide showed high potency, which was further enhanced by adding a fluorine atom to the other phenyl ring. researchgate.net This indicates that both lipophilicity and electronic effects on this ring are key determinants of activity.

Similarly, for N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives targeting xanthine oxidase, substituents on the phenyl ring were crucial. A benzyloxy group at the 4-position was found to be favorable for potency. The activity was further enhanced by adding a cyano group to the benzyloxy substituent, particularly at the meta-position, leading to a tenfold increase in potency compared to the lead compound. nih.gov

The data below summarizes the impact of phenyl ring substitutions on the activity of related tetrazole-containing compounds.

Table 1: SAR of Phenyl Ring Substituents in N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Analogues for GPR35 Agonist Activity researchgate.net
CompoundSubstitution on Tetrazole-Bearing Phenyl RingSubstitution on Benzamide Phenyl RingEC50 (μM)
52H4-OCH30.81
565-Br4-OCH30.059
575-Cl4-OCH30.13
635-Br2-F, 4-OCH30.041

Contribution of the Acetamide (B32628) Linker to Activity

The acetamide linker (-NH-CO-CH₂-) plays a fundamental role, primarily by correctly orienting the two aromatic portions of the molecule relative to each other. Its structural integrity is often essential for maintaining the desired biological activity. Molecules featuring an acetamide linkage have demonstrated a wide range of therapeutic applications, underscoring its importance as a stable and effective core structure. researchgate.net

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosterism is a key strategy in the development of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives, where functional groups are replaced with others that have similar physicochemical properties to enhance potency, selectivity, or metabolic stability. researchgate.net

The most significant bioisosteric replacement in this scaffold is the tetrazole ring itself, which frequently serves as a substitute for a carboxylic acid group. nih.gov This replacement was a foundational step in the design of PTP1B inhibitors, where a lead compound containing a carboxylic acid was modified to its tetrazole analogue. nih.gov This change can improve metabolic stability and oral bioavailability while maintaining the necessary acidic proton for target interaction. researchgate.net For instance, replacing a carboxylic acid with a tetrazole in a dual MCL-1/BCL-xL inhibitor resulted in compounds with similar or improved binding affinities.

Further bioisosteric modifications have been explored on the acetamide part of the molecule. In a series of PTP1B inhibitors, the lead compound, N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), was further optimized by replacing the benzoxazole (B165842) ring with other heterocyclic systems like benzothiazole (B30560). nih.gov This modulation led to derivatives with varying potencies, as shown in the table below.

Table 2: Bioisosteric Replacement on the Acetamide Moiety of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives as PTP1B Inhibitors nih.gov
CompoundBioisosteric Group (R) in -acetamide-RSubstitution on Bioisosteric GroupIC50 (μM)
NM-03Benzoxazol-2-ylthioH4.48
NM-13Benzothiazol-2-ylthioH2.52
NM-14Benzothiazol-2-ylthio5-Cl1.88
NM-16Benzothiazol-2-ylthio5-NO23.89

Other bioisosteric replacements for the amide bond itself, such as 1,2,3-triazoles or oxadiazoles, have been successfully employed in other drug discovery programs to improve metabolic stability while aiming to retain the parent compound's geometry.

Conformational Constraints and Their Role in SAR

The three-dimensional conformation of this compound derivatives is a decisive factor in their biological activity. The relative orientation of the phenyl ring and the acetamide group, defined by the dihedral angle between them, can significantly influence binding affinity. Computational and SAR studies on related aryl acetamides suggest that a conformation approaching co-planarity between the aryl ring and the acetamide's carbonyl group is often preferred for high potency.

The introduction of substituents, particularly at the ortho-position of the phenyl ring, can impose significant conformational constraints. Such substitutions can create steric hindrance that forces the molecule into a non-planar, higher-energy conformation, which is often associated with a loss of biological activity. This highlights the importance of maintaining a favorable, low-energy conformation that allows the molecule to fit optimally into the target's binding pocket. Molecular docking studies performed on active derivatives consistently show that the predicted binding conformations allow for key interactions, such as hydrogen bonds and hydrophobic contacts, which are only possible when the molecule adopts a specific three-dimensional shape. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition Studies

Research into the biological activity of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has primarily focused on its role as an enzyme inhibitor. The core structure has been identified as a valuable scaffold for developing inhibitors of enzymes implicated in metabolic diseases.

Derivatives of the this compound scaffold have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated XO activity can lead to hyperuricemia, a precursor to gout. nih.govresearchgate.net

A study focusing on a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives demonstrated that the 3'-(1H-tetrazol-1-yl) moiety is a highly effective component for XO inhibition. One of the most potent derivatives identified, compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), exhibited an IC50 value of 0.031 µM, which is a significant, ten-fold improvement in potency compared to its parent compound lacking the tetrazole group.

Kinetic analysis of compound 2s revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). nih.gov Mixed-type inhibitors often bind to an allosteric site on the enzyme rather than competing directly with the substrate at the active site. nih.gov Molecular docking simulations further suggested that the tetrazole moiety plays a crucial role by forming a hydrogen bond with the Asn768 residue of the xanthine oxidase enzyme.

Table 1: Xanthine Oxidase (XO) Inhibition Data for this compound Derivatives

Compound IC50 (µM) Inhibition Type Key Interacting Residue

Data derived from studies on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.govnih.gov While direct studies on the N-[3-(1H-tetrazol-1 -yl)phenyl]acetamide isomer are limited, extensive research has been conducted on the structurally related N-[3-(1H-tetrazol-5 -yl)phenyl]acetamide derivatives.

These derivatives have been designed as non-carboxylic, cell-permeable PTP1B inhibitors. In one study, a series of these compounds were synthesized and evaluated, with compound NM-03 emerging as a potent inhibitor with an IC50 value of 4.48 µM. Further optimization led to the development of NM-14 , a 5-Cl substituted benzothiazole (B30560) analogue, which showed even more significant PTP1B inhibition with an IC50 of 1.88 µM.

Molecular docking studies on these related compounds have provided insights into their mechanism of action. nih.gov The analyses revealed that these inhibitors fit into the PTP1B active site, where the tetrazole ring acts as a bioisostere for a carboxylic acid moiety. The active compounds form crucial binding interactions with key amino acid residues within the catalytic site of PTP1B, which are essential for their inhibitory activity. nih.govnih.gov

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Data for Related Tetrazole-5-yl Derivatives

Compound IC50 (µM) Target Notes
NM-03 4.48 PTP1B A derivative of N-[3-(1H-tetrazol-5-yl)phenyl]acetamide. nih.gov

Following a thorough review of the scientific literature, no studies were identified that specifically investigate the inhibitory activity of this compound or its closely related derivatives on the Cyclooxygenase-II (COX-II) enzyme. Therefore, its mechanism and potential for COX-II inhibition remain uncharacterized.

Research into structurally related compounds suggests potential interactions with other enzymes. Studies on a series of acetamide-based inhibitors have identified activity against Heme Oxygenase-1 (HO-1) . nih.govacs.org HO-1 is an enzyme involved in heme catabolism and has cytoprotective roles in normal cells but is also implicated in promoting cell survival in cancer cells. nih.govacs.org While the specific compound this compound has not been tested against HO-1, the presence of the N-phenylacetamide core structure in known HO-1 inhibitors suggests a potential, though unconfirmed, interaction. acs.org For instance, N-acetyl derivatives in some studies showed activity, indicating the importance of the acetamide (B32628) group for binding and inhibition. nih.gov

Receptor Binding and Modulation Studies

Direct receptor binding studies for this compound are not extensively documented. However, research on related structures provides insights into potential receptor interactions. A study on tetrazole acetamide derivatives explored their activity as antagonists for the Free Fatty Acid Receptor 2 (FFA2) , also known as GPR43. nih.govnih.govacs.orgresearchgate.net

FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids and is considered a target for metabolic and inflammatory diseases. nih.gov In this research, replacing a carboxylic acid group with a tetrazole ring in a known FFA2 antagonist led to a new series of compounds with significantly increased potency. The preferred compound from this study, 16l , inhibited the receptor with an IC50 value of 4 nM. nih.gov This suggests that the tetrazole-acetamide scaffold present in this compound has the potential to interact with GPCRs like FFA2, acting as a potent antagonist. nih.gov

Pathway Analysis and Mechanistic Hypothesis Generation

Based on the observed enzyme inhibition, it is possible to generate hypotheses about the broader molecular pathways affected by this compound and its derivatives.

The demonstrated inhibition of Xanthine Oxidase directly implicates the compound in the purine metabolism pathway . nih.gov By inhibiting XO, the compound reduces the catalytic conversion of xanthine to uric acid. researchgate.net This mechanism is hypothesized to lower systemic uric acid levels, which could be beneficial in conditions like hyperuricemia and gout. nih.gov This pathway modulation also reduces the production of associated reactive oxygen species (ROS), which could have further downstream effects on oxidative stress and endothelial function. nih.gov

The potent inhibition of PTP1B by the related tetrazol-5-yl isomer strongly suggests an interaction with the insulin and leptin signaling pathways . nih.govnih.gov PTP1B negatively regulates these pathways by dephosphorylating the insulin receptor (IR) and its substrates, as well as the JAK2 kinase downstream of the leptin receptor. acs.org By inhibiting PTP1B, derivatives of this compound are hypothesized to enhance insulin sensitivity and restore leptin signaling. nih.govnih.gov This would lead to increased glucose uptake and improved energy expenditure, making this a promising mechanism for addressing type 2 diabetes and obesity. nih.gov

A unifying mechanistic hypothesis is that this compound acts as a versatile scaffold that, with specific substitutions, can be tailored to inhibit key enzymes in critical metabolic pathways. Its ability to interfere with both purine metabolism (via XO inhibition) and insulin/leptin signaling (via PTP1B inhibition) suggests a potential for dual-action therapeutic agents targeting a cluster of metabolic disorders.

Preclinical in Vitro Biological Evaluation and Target Identification

Enzyme Inhibition Assays (Specific to Identified Targets)

Research has identified N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. researchgate.net

A series of N-[3-(1H-tetrazol-5-yl)phenyl]acetamide derivatives were synthesized and evaluated for their in vitro PTP1B inhibitory activity. researchgate.net The design of these compounds was based on a bioisosteric replacement strategy, where a carboxylic acid moiety in a lead molecule was replaced with a tetrazole ring. researchgate.net Among the synthesized compounds, several demonstrated notable inhibitory potency against PTP1B. For instance, compound NM-03 , N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, showed an IC50 value of 4.48 µM. researchgate.net Further optimization led to the discovery of NM-14 , a 5-Cl substituted benzothiazole (B30560) analogue, which exhibited a more potent PTP1B inhibition with an IC50 of 1.88 µM. researchgate.net The inhibitory activities were measured against the reference standard suramin, which has an IC50 value of ≥ 10 µM. researchgate.net

Table 1: PTP1B Enzyme Inhibition Data for N-[3-(1H-tetrazol-5-yl)phenyl]acetamide Derivatives

Compound ID Chemical Name IC50 (µM)
NM-03 N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide 4.48
NM-14 N-(3-(1H-tetrazol-5-yl)phenyl)-2-((5-chlorobenzo[d]thiazol-2-yl)thio)acetamide 1.88
Suramin (Reference) ≥ 10

Molecular docking studies of these compounds revealed key interactions with amino acid residues within the catalytic binding site of PTP1B, supporting the observed inhibitory activity. researchgate.net

Cell-Based Assays for Target Engagement

While specific cell-based target engagement assays for this compound are not detailed in the available literature, the lead molecule from which it was derived, ZINC02765569, was evaluated in an in vitro cellular glucose uptake assay using skeletal muscle myotubes. researchgate.net This assay serves as an indirect measure of target engagement by assessing the downstream biological effect of PTP1B inhibition. The lead compound was found to positively up-regulate cellular glucose uptake. researchgate.net

General strategies for assessing target engagement in a cellular context include methods like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. catapult.org.uk Other techniques such as Bioluminescence Resonance Energy Transfer (BRET) and fluorescence-based ligand tracking are also employed to confirm that a compound interacts with its intended target within a living cell. catapult.org.uk For PTP1B inhibitors, cell-based assays often involve measuring the phosphorylation status of downstream substrates like the insulin receptor. mdpi.com

High-Throughput Screening (HTS) of Compound Libraries (if applicable)

The lead molecule that inspired the synthesis of this compound derivatives, ZINC02765569, was identified through a virtual high-throughput screening (vHTS) of the ZINC database. researchgate.netresearchgate.net This computational screening process utilized the Glide docking algorithm to assess the binding of compounds against the catalytic domain of the PTP1B enzyme. researchgate.net The identification of ZINC02765569 as a hit from this virtual screen provided the foundational scaffold for the subsequent development of the tetrazole-containing derivatives. researchgate.netresearchgate.net

Phenotypic Screening for Biological Activities

There is no specific information available from the searched results indicating that this compound itself has been subjected to phenotypic screening. However, phenotypic screening is a recognized strategy for discovering compounds with desired biological effects without a priori knowledge of the molecular target. Libraries of tetrazole-containing compounds have been used in phenotypic screens to identify molecules that inhibit cancer cell proliferation, for example. nih.gov Such screening approaches can uncover novel biological activities and lead to the identification of new therapeutic targets. researchgate.net

Target Deconvolution Strategies Following Phenotypic Screening

As there is no evidence of this compound being identified through phenotypic screening, no specific target deconvolution strategies have been applied to this compound. In cases where a bioactive molecule is discovered through a phenotypic screen, target deconvolution is a critical step to elucidate its mechanism of action. Common strategies include affinity-based proteomics, where the compound is used as a bait to capture its binding partners from cell lysates. nih.gov For PTP1B inhibitors, computational approaches and the analysis of structure-activity relationships of analogues against a panel of related phosphatases are often employed to confirm target selectivity. nih.govmdpi.com

Assessment of Activity against Relevant Biological Pathways

The primary biological pathway influenced by this compound and its derivatives, through the inhibition of PTP1B, is the insulin signaling pathway. researchgate.netnih.gov PTP1B acts as a negative regulator of this pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. nih.govnih.gov By inhibiting PTP1B, these compounds are expected to enhance and prolong insulin signaling. This leads to increased glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue. researchgate.netnih.gov The lead molecule, ZINC02765569, demonstrated a positive effect on glucose uptake in L6 skeletal muscle myotubes, which is consistent with the modulation of the insulin signaling pathway. researchgate.netresearchgate.net The modulation of this pathway is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Q & A

Q. Advanced

  • Molecular docking (Glide) : Models ligand-receptor interactions (e.g., binding poses with RMSD <1 Å for top-ranked conformers) .
  • PASS program : Predicts bioactivity (e.g., antioxidant or enzyme inhibition potential) using structural descriptors .
  • ADMET profiling : Assesses pharmacokinetics (e.g., LogP, solubility) via tools like SwissADME .

What are the critical steps in post-synthesis purification?

Q. Basic

  • Extraction : Ethyl acetate (2 × 15 mL) isolates the product from aqueous layers .
  • Drying : Anhydrous Na₂SO₄ removes residual water .
  • Recrystallization : Ethanol yields high-purity crystals (>95% by TLC) .

How can derivatives be designed to enhance pharmacological properties?

Q. Advanced

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on triazole reactivity .
  • Click chemistry diversification : Use substituted azides/alkynes (e.g., fluorophenyl or bromophenyl variants) to explore structure-activity relationships .
  • Biological validation : Pair docking predictions (Glide) with in vitro assays (e.g., antioxidant or antimicrobial tests) .

What solvents and catalysts are optimal for click chemistry synthesis?

Q. Basic

  • Solvents : tert-Butanol/water mixtures (3:1) balance polarity and solubility .
  • Catalysts : Cu(OAc)₂ (10 mol%) or CuSO₄/sodium ascorbate (1:2 ratio) drive regioselective 1,4-triazole formation .

How is regioselectivity of 1,2,3-triazole formation validated?

Q. Advanced

  • TLC monitoring : Hexane:ethyl acetate (8:2) tracks reaction progress .
  • ¹H NMR : A singlet at δ ~8.3 ppm confirms 1,4-regiochemistry (vs. 1,5-isomer absence) .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

How do steric/electronic factors influence reaction efficiency?

Q. Advanced

  • Steric hindrance : Bulky substituents (e.g., naphthyl) reduce cycloaddition rates by ~30% .
  • Electronic effects : Electron-deficient azides (e.g., nitro-substituted) accelerate reactions due to enhanced dipole stability .
  • Solvent polarity : High-polarity solvents stabilize transition states, improving yields by 15–20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.